![molecular formula C18H12FN3OS B6582893 3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 850930-45-9](/img/structure/B6582893.png)
3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
Imidazo[1,2-a]pyridines are a class of compounds that have received significant attention due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which are structurally similar to the compound you mentioned, can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines often involves condensation reactions of α-bromocarbonyl compounds with 2-aminopyridine derivatives .Scientific Research Applications
Anticancer Research
3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. The compound’s structure allows it to interact with cellular targets involved in cancer progression, such as kinases and other signaling molecules. Studies have demonstrated its efficacy in reducing tumor growth and inducing apoptosis in various cancer models .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Its unique chemical structure enables it to disrupt bacterial cell walls and inhibit the growth of various bacterial strains. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Anti-inflammatory Applications
The anti-inflammatory potential of 3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has been explored in several studies. The compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neurological Disorders
Research has also focused on the application of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier and interact with neural receptors suggests potential use in managing conditions like Alzheimer’s disease and epilepsy. Studies have shown that it can modulate neurotransmitter levels and reduce neuroinflammation .
Drug Development and Synthesis
Finally, this compound serves as a valuable scaffold in drug development and synthesis. Its versatile structure allows for modifications that can lead to the development of new therapeutic agents with improved efficacy and reduced side effects. Researchers continue to explore its potential in creating novel drugs for various medical conditions.
Synthesis and therapeutic potential of imidazole containing compounds Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids by Multicomponent Condensation Molecules | Free Full-Text | Synthesis of Novel 2-(Pyridin-2-yl … - MDPI organofluorine compound (CHEBI:37143) - EMBL-EBI
Mechanism of Action
Target of Action
They have been used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Some studies have proposed their use for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Mode of Action
Similar compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that 3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Given the broad spectrum of biological activity of imidazo[1,2-a]pyridines , it can be inferred that multiple pathways might be affected. These could potentially include pathways related to inflammation, viral replication, bacterial growth, and more.
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound might have potential therapeutic effects in various conditions such as bacterial infections, viral infections, inflammation, and possibly even cancer .
Future Directions
The development of new methods for the synthesis of imidazo[1,2-a]pyridines that allow obtaining the target products in one synthetic stage with high yields is an urgent task . This could be a potential future direction for research involving “3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide”.
properties
IUPAC Name |
3-fluoro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS/c19-13-6-3-5-12(11-13)18(23)21-17-16(14-7-4-10-24-14)20-15-8-1-2-9-22(15)17/h1-11H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAHJMABSSUKQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide |
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